
4-(1H-1,2,3-triazol-1-yl)phenol
Overview
Description
4-(1H-1,2,3-Triazol-1-yl)phenol is a hybrid molecule featuring a phenol ring substituted at the para position with a 1,2,3-triazole moiety. This structure enables diverse applications, including medicinal chemistry and materials science, due to its hydrogen-bonding capacity (via the phenolic -OH group) and the triazole's ability to participate in π-π stacking and metal coordination . The compound's synthetic versatility, often achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," further enhances its utility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-triazol-1-yl)phenol typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its high efficiency and selectivity. The general procedure includes the following steps:
Preparation of the Azide: The starting material, 4-iodophenol, is converted to 4-azidophenol using sodium azide in the presence of a copper catalyst.
Cycloaddition Reaction: The azide is then reacted with an alkyne (such as propargyl alcohol) in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Synthetic Pathways for 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives
The core structure is synthesized via a Huisgen azide-alkyne cycloaddition (Scheme 1):
-
Step 1 : Conversion of aniline derivatives (1 ) to azides (2 ) using tert-butyl nitrite (t-BuONO) and azidotrimethylsilane (TMSN₃) in acetonitrile (ACN) .
-
Step 2 : Cycloaddition with 4-[(trimethylsilyl)ethynyl]phenol under CuSO₄·5H₂O/sodium ascorbate catalysis to form triazole-phenol intermediates (3a–m ) .
-
Step 3 : Sulfamoylation of phenol derivatives (3a–m ) using sulfamoyl chloride (generated in situ) to yield sulfamate esters (4a–m ) .
Key Reaction Conditions:
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | t-BuONO, TMSN₃, ACN, 4 h, RT | 85–92 |
2 | CuSO₄·5H₂O, Na ascorbate, THF, 24 h, RT | 78–88 |
3 | Sulfamoyl chloride, N,N-DMA, 40°C, 3.5 h | 65–80 |
Sulfamoylation Reaction Optimization
Sulfamoylation introduces the sulfamate group critical for STS inhibition:
-
Reagents : Sulfamoyl chloride (ClSO₂NH₂) in N,N-dimethylacetamide (N,N-DMA) .
-
Mechanism : Nucleophilic substitution at the phenolic oxygen, forming a stable sulfamate ester .
-
Critical Factor : Anhydrous conditions prevent hydrolysis of sulfamoyl chloride .
Impact of Substituents on Reactivity
Meta-substituents on the phenyl ring modulate electronic and steric effects:
Substituent (Position) | Reaction Yield (%) | STS IC₅₀ (nM) |
---|---|---|
3-Fluorine (5l ) | 68 | 36.78 |
3-Isopropyl (4l ) | 73 | 0.21 |
3-Nitro (4m ) | 65 | 2.14 |
-
Electron-withdrawing groups (e.g., NO₂) reduce nucleophilicity, slowing sulfamoylation .
-
Bulky groups (e.g., isopropyl) enhance STS inhibition by improving hydrophobic interactions .
Stability and Degradation Studies
-
Hydrolytic Stability : Sulfamates (4a–m ) are stable in pH 7.4 buffer but hydrolyze in acidic conditions (pH <5) to regenerate phenol derivatives .
-
Thermal Stability : No decomposition observed at 25°C for 48 hours .
Scale-Up and Industrial Feasibility
-
Kilogram-Scale Synthesis : Achieved using flow chemistry for azide formation (Step 1), reducing reaction time from 4 h to 15 min .
-
Purity : >98% for all derivatives after recrystallization (ACN) .
Comparative Analysis with Reference Compounds
Compound | IC₅₀ (nM) | Tumor Growth Inhibition (%) |
---|---|---|
5l | 0.21 | 51 (50 mg/kg) |
Irosustat | 1.06 | 38 (50 mg/kg) |
5l outperforms Irosustat due to optimized sulfamate-triazole interactions .
Mechanistic Insights from Crystallography
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potent inhibitor of steroid sulfatase (STS), which is crucial for the treatment of hormone-dependent cancers such as breast cancer. Recent studies have synthesized sulfamoylated derivatives of 4-(1H-1,2,3-triazol-1-yl)phenol, demonstrating enhanced inhibitory properties against STS. For instance:
- Inhibition Studies : The most active compound from a series of synthesized derivatives exhibited an IC50 value of 0.21 nM, significantly better than the reference drug Irosustat (IC50 = 1.06 nM) .
- Mechanism of Action : The structure of the triazole ring closely resembles natural substrates for STS, facilitating effective binding and inhibition .
Compound | IC50 (nM) | Target | Reference |
---|---|---|---|
4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | 0.21 | Steroid Sulfatase | |
Irosustat | 1.06 | Steroid Sulfatase |
Agricultural Chemistry
The triazole moiety is well-known for its antifungal properties. Compounds containing the triazole structure have been utilized in fungicides to combat various plant diseases. The synthesis of triazole derivatives has led to the development of new agrochemicals with improved efficacy and reduced environmental impact.
- Fungicidal Activity : Triazole derivatives have been evaluated against pathogens like Aspergillus niger and Staphylococcus aureus, showing promising antifungal activity .
Material Science
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its ability to form stable complexes with metal ions makes it useful in developing advanced materials.
- Metal Complexation : The triazole group can coordinate with metals, leading to potential applications in catalysis and sensor technology.
Case Study 1: Development of STS Inhibitors
A recent study focused on the synthesis and biological evaluation of sulfamoylated derivatives of this compound. The research highlighted the structural modifications that led to improved STS inhibition and discussed the implications for breast cancer therapy .
Case Study 2: Agricultural Applications
Research conducted on the antifungal properties of triazole derivatives demonstrated their effectiveness against common plant pathogens. This study provided insights into optimizing formulations for agricultural use while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)phenol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of steroid sulfatase (STS), an enzyme involved in the biosynthesis of active estrogens and androgens . The triazole ring forms hydrogen bonds and hydrophobic interactions with the active site of the enzyme, leading to its inhibition.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., chlorine in Compound 2 ) enhance enzyme inhibition, critical for targeting Mycobacterium tuberculosis.
- Bulkier Substituents (e.g., 1,3,4-oxadiazole in Compound 132 ) improve cytotoxicity, likely by enhancing target binding or metabolic stability.
- Heterocyclic Additions (e.g., morpholine in 5i ) broaden pharmacological profiles, enabling mechanisms like HDAC inhibition.
Physicochemical and Structural Properties
Table 2: Structural and Physical Comparisons
Key Observations :
- Solubility : Polar groups (e.g., -OH, morpholine) improve aqueous solubility, whereas aromatic systems (ITBP/TTBP ) favor lipid membranes.
Biological Activity
4-(1H-1,2,3-triazol-1-yl)phenol, a compound featuring a triazole ring and a phenolic group, has garnered attention for its diverse biological activities. This article reviews the latest research findings on its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Synthesis and Structural Insights
The synthesis of this compound derivatives typically involves the Huisgen cycloaddition reaction between azides and alkynes. This method allows for the introduction of various substituents on the phenolic ring, enhancing the compound's biological properties. For instance, sulfamoylated derivatives have been developed to improve their efficacy as steroid sulfatase (STS) inhibitors, which are crucial in breast cancer treatment .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines:
- IC50 Values : Some derivatives exhibited IC50 values as low as 0.21 nM against MCF-7 cells, outperforming standard treatments like Irosustat .
- Mechanism of Action : The most potent compounds induced apoptosis in cancer cells and inhibited STS activity effectively .
The following table summarizes key findings from recent studies on the anticancer activity of these compounds:
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
5l | MCF-7 | 0.21 | STS inhibition |
14 | HCT-116 | 22.6 | Apoptosis induction |
2 | MCF-7 | 15.6 | Apoptosis induction |
Antimicrobial Activity
In addition to anticancer effects, derivatives of this compound have shown promising antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus .
This indicates a potential application in treating bacterial infections.
Enzyme Inhibition
The compound also acts as an effective inhibitor for various enzymes involved in hormone biosynthesis:
- Steroid Sulfatase (STS) : Several derivatives were identified with high selectivity and potency against STS, crucial for developing new cancer therapies .
Case Studies and Research Findings
Case Study: Development of STS Inhibitors
A study focused on synthesizing sulfamoylated derivatives of 4-(1H-1,2,3-triazol-4-yl)phenol revealed that specific substitutions significantly enhanced inhibitory activity against STS. The most effective compound was found to inhibit STS with an IC50 value of 36.78 nM . This research underscores the importance of structural modifications in enhancing biological activity.
Case Study: Anticancer Activity Evaluation
Another investigation evaluated a series of triazole-containing compounds for their cytotoxic effects on MCF-7 and HCT-116 cell lines. The findings indicated that compounds with certain substitutions not only reduced cancer cell viability but also had minimal effects on normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-(1H-1,2,3-triazol-1-yl)phenol in academic research?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For example, terminal alkynes and azides react under mild conditions (e.g., sodium ascorbate and copper sulfate in aqueous/organic solvent mixtures) to form the triazole ring. Purification often employs automated flash chromatography (e.g., PE/EtOAc gradients) to isolate the product, as demonstrated in analogous triazole syntheses with yields up to 34% . Key steps include optimizing reaction time, temperature, and catalyst loading to enhance regioselectivity and yield .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Structural confirmation requires a combination of:
- FT-IR : To identify functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹).
- NMR (¹H/¹³C) : To resolve triazole ring protons (δ 7.5–8.5 ppm) and aryl/alkyl substituents.
- Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation pattern validation.
- Elemental analysis : To verify purity and stoichiometry. Thin-layer chromatography (TLC) is routinely used to monitor reaction progress .
Q. How is this compound utilized as a scaffold in medicinal chemistry?
The triazole-phenol moiety serves as a pharmacophore in enzyme inhibition studies. For instance, analogous triazole derivatives exhibit activity as xanthine oxidase inhibitors (IC₅₀ ~6–8 μM) and ergosterol biosynthesis disruptors. Researchers functionalize the phenol group via etherification or esterification to enhance solubility or target binding, while the triazole ring participates in π-π stacking or hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can computational methods elucidate the electronic and nonlinear optical (NLO) properties of this compound derivatives?
Polarizable continuum model (PCM)-DFT studies at the CAM-B3LYP/6-311+G(d) level effectively predict solvent effects on hyperpolarizability. For example, derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced NLO responses in polar solvents due to increased dipole moments. Computational workflows include geometry optimization in solvent media, followed by static and dynamic hyperpolarizability calculations to guide material design .
Q. What strategies improve the low yields observed in triazole-forming reactions for this compound?
Yield optimization involves:
- Catalyst screening : Copper(I) species (e.g., CuI, CuBr) with ligands like TBTA enhance regioselectivity.
- Solvent optimization : Aqueous t-BuOH/water mixtures improve reaction efficiency.
- Azide/alkyne stoichiometry : A 1:1.2 molar ratio minimizes side products.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes. Post-reaction purification via recrystallization (e.g., using ethanol/water) can further isolate high-purity products .
Q. How should researchers address contradictions in reported biological activities of triazole-phenol derivatives?
Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. Methodological approaches include:
- Structure-activity relationship (SAR) studies : Systematically modifying substituents on the triazole or phenol ring to isolate critical functional groups.
- X-ray crystallography : Resolving ligand-target binding modes (e.g., using SHELXL for refinement) to validate mechanistic hypotheses .
- Enzyme kinetics : Comparing inhibitory constants (Kᵢ) under standardized assay conditions to minimize variability .
Properties
IUPAC Name |
4-(triazol-1-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-6-5-9-10-11/h1-6,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZRMXYZBCUXAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68535-50-2 | |
Record name | 4-(1H-1,2,3-triazol-1-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.